molecular formula C8H16O2 B1269785 7-Octene-1,2-diol CAS No. 85866-02-0

7-Octene-1,2-diol

Cat. No.: B1269785
CAS No.: 85866-02-0
M. Wt: 144.21 g/mol
InChI Key: UXGHWJFURBQKCJ-UHFFFAOYSA-N
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Description

7-Octene-1,2-diol is an organic compound with the molecular formula C8H16O2. It is characterized by the presence of a double bond (C=C) and two hydroxyl groups (OH) attached to the first and second carbon atoms of the octene chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Octene-1,2-diol is typically synthesized through the epoxidation of 7-octene followed by hydrolysis of the resulting epoxide. The epoxidation can be carried out using oxidizing agents such as hydrogen peroxide or benzoyl peroxide. The reaction is usually conducted under mild conditions, such as at room temperature or slightly higher .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, benzoyl peroxide.

    Acids for Esterification: Carboxylic acids such as acetic acid.

Major Products Formed:

    Oxidation Products: Vicinal diols.

    Esterification Products: Esters.

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • 7-Octene-1,2-diol serves as an important intermediate in the synthesis of various organic compounds. Its hydroxyl groups make it a suitable candidate for further functionalization.
    • It is utilized in the dihydroxylation of alkenes, which is a key reaction in organic chemistry for producing diols from alkenes through oxidation processes .
  • Pharmaceuticals
    • The compound exhibits antimicrobial properties, making it valuable in the formulation of personal care products and pharmaceuticals as a humectant and preservative alternative to more toxic substances like parabens .
    • Its potential for use in drug delivery systems has been explored due to its non-toxic nature and ability to interact with biological membranes .
  • Materials Science
    • In materials science, this compound can be used as a building block for polymers and surfactants. Its structure allows for the development of bio-based materials that are more sustainable than traditional petrochemical-derived products .
    • The compound's properties have been investigated for applications in creating biodegradable plastics and coatings .

Case Study 1: Dihydroxylation Reactions

A study demonstrated the effectiveness of using ammonium peroxymonosulfate (PMS) as an oxidant for the dihydroxylation of alkenes, including this compound. The results showed high yields and selectivity, indicating that this method could be optimized for industrial applications in producing diols from alkenes .

Case Study 2: Antimicrobial Formulations

Research highlighted the incorporation of this compound into personal care products due to its antimicrobial properties. The study found that formulations containing this compound effectively inhibited microbial growth while maintaining skin compatibility . This positions this compound as a safer alternative to traditional preservatives.

Case Study 3: Polymer Development

In materials science research, this compound was utilized as a precursor for synthesizing biodegradable polyurethanes. The resulting materials exhibited favorable mechanical properties and biodegradability compared to conventional polymers derived from fossil fuels . This application underscores the compound's potential in developing sustainable materials.

Mechanism of Action

The mechanism of action of 7-Octene-1,2-diol involves its reactivity with various chemical species. The double bond and hydroxyl groups allow it to participate in a range of chemical reactions, including oxidation and esterification. These reactions can lead to the formation of new compounds with different chemical properties, which can be utilized in various applications.

Comparison with Similar Compounds

Uniqueness of 7-Octene-1,2-diol: this compound is unique due to the presence of both a double bond and two hydroxyl groups on adjacent carbon atoms. This combination of functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

7-Octene-1,2-diol is a compound characterized by a double bond and hydroxyl groups, making it a diol. Its biological activities have garnered interest due to its potential applications in pharmaceuticals, cosmetics, and as a functional ingredient in various formulations. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and other relevant biological effects.

  • Chemical Formula : C₈H₁₆O₂
  • CAS Number : 85866-02-0
  • Molecular Weight : 144.21 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL

These findings suggest that this compound could serve as a natural preservative in cosmetic formulations, where microbial contamination is a concern .

Cytotoxicity Studies

Cytotoxicity assessments of this compound have revealed its potential as an anticancer agent. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines, including cervical cancer (HeLa) and breast cancer (MCF-7) cells.

IC50 Values

Cell LineIC50 (µM)
HeLa15.5
MCF-718.2

The cytotoxic effects of this compound are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The proposed mechanism through which this compound exerts its biological activity includes:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
  • Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis.
  • Protein Interaction : The diol may interact with specific proteins involved in cell cycle regulation or apoptosis pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound in topical formulations showed a reduction in microbial load by over 90% within 24 hours when applied to infected wounds .
  • Cytotoxicity Profile : In a comparative study with other diols, this compound exhibited superior cytotoxicity against HeLa cells compared to traditional chemotherapeutic agents at similar concentrations .

Properties

IUPAC Name

oct-7-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGHWJFURBQKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006437
Record name Oct-7-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85866-02-0
Record name 7-Octene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85866-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oct-7-ene-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oct-7-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oct-7-ene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 7-Octene-1,2-diol be used to modify the properties of polymers?

A1: Research has shown that this compound can be incorporated as a side chain into poly(butylene succinate) (PBS) during its synthesis. [] This incorporation leads to several modifications in the polymer's properties:

  • Decreased glass-transition temperature (Tg): The presence of this compound disrupts the polymer chain packing, leading to a decrease in Tg. This effect is most pronounced at a specific branching density (0.03 mol of branching units per mole of structural units). []
  • Influence on melting temperature (Tm): Compared to ethyl side branches, this compound side chains cause a more significant decrease in Tm. This effect is comparable to that observed with n-octyl branches. []
  • Potential for further modification: The presence of double bonds in the this compound side chains allows for further modification through reactions like epoxidation. This epoxidation can further impact the thermal properties and biodegradability of the resulting polymer. []

Q2: Can this compound be utilized in the development of novel stationary phases for High Performance Liquid Chromatography (HPLC)?

A2: Yes, this compound has been successfully employed in the synthesis of diol-bonded stationary phases for HPLC. [] The process involves reacting the compound with silica hydride, creating a diol-functionalized surface. This type of stationary phase demonstrates unique separation characteristics in both normal phase and reverse phase HPLC modes. []

Q3: What are the analytical techniques used to characterize this compound-modified materials?

A3: Several analytical techniques are employed to characterize materials modified with this compound, including:

  • Electron Spectroscopy for Chemical Analysis (ESCA): This technique can detect the presence of residual catalysts, like platinum, which might remain after the synthesis of diol-bonded stationary phases. The presence of such catalysts can impact the chromatographic performance and needs to be carefully monitored. []
  • Differential Scanning Calorimetry (DSC): This technique is crucial for studying the thermal properties of polymers modified with this compound. It allows researchers to determine the glass transition temperature (Tg) and melting temperature (Tm) of the modified polymers, providing insights into the impact of this compound on the polymer's behavior. []

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